Clodronate

Bone binding affinity Osteoclast resorption assay Bisphosphonate washout kinetics

Clodronate is the prototypical non-nitrogen bisphosphonate (non-N-BP), inducing osteoclast apoptosis via intracellular ATP analog (AppCCl2p) formation. Distinct from N-BPs like alendronate, it offers 13.2-fold weaker bone binding (Ki=806 μM) for reversible binding studies. Essential for liposomal macrophage depletion.

Molecular Formula CH4Cl2O6P2
Molecular Weight 244.89 g/mol
CAS No. 10596-23-3
Cat. No. B076343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClodronate
CAS10596-23-3
SynonymsAcid, Clodronic
Acid, Dichloromethanediphosphonic
Biphosphonate, Dichloromethylene
Bonefos
Cl2MDP
Clodronate
Clodronate Disodium
Clodronate Sodium
Clodronic Acid
Dichloromethane Diphosphonate
Dichloromethanediphosphonate
Dichloromethanediphosphonic Acid
Dichloromethylene Biphosphonate
Dichloromethylene Diphosphonate
Dichloromethylenebisphosphonate
Diphosphonate, Dichloromethane
Diphosphonate, Dichloromethylene
Disodium, Clodronate
Sodium, Clodronate
Molecular FormulaCH4Cl2O6P2
Molecular Weight244.89 g/mol
Structural Identifiers
SMILESC(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl
InChIInChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9)
InChIKeyACSIXWWBWUQEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 5 g / 2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.47e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Clodronate (CAS 10596-23-3): Procurement-Grade Overview and Bisphosphonate Classification


Clodronate (dichloromethylene bisphosphonate) is a first-generation, non-nitrogen-containing bisphosphonate (non-N-BP) with a relative antiresorptive potency indexed at 10 versus etidronate (baseline 1) [1]. Unlike nitrogen-containing BPs (N-BPs) such as alendronate, pamidronate, and zoledronic acid, clodronate lacks an amino group in its R2 side chain [2]. This structural distinction confers a fundamentally different mechanism of action: clodronate is metabolized intracellularly to a non-hydrolyzable ATP analog (AppCCl2p) that induces osteoclast apoptosis via mitochondrial ADP/ATP translocase inhibition, whereas N-BPs inhibit farnesyl pyrophosphate synthase (FPPS) and prevent protein prenylation [2]. Clodronate is administered orally or intravenously for clinical bone resorption indications, with characteristic hydroxyapatite (HAP) affinity constant KL of 0.72 × 10⁶ L·mol⁻¹ [3].

Clodronate (CAS 10596-23-3): Why In-Class Bisphosphonate Substitution Fails for Research and Clinical Applications


Bisphosphonates cannot be treated as interchangeable commodities despite sharing a common P-C-P backbone. Substituting clodronate with a nitrogen-containing bisphosphonate such as alendronate or zoledronic acid introduces a fundamentally different mechanism of action—clodronate induces apoptosis via intracellular ATP analog formation (AppCCl2p), whereas N-BPs inhibit protein prenylation via FPPS blockade [1]. These mechanistic differences produce antagonistic effects when the two classes are combined in vitro [1]. Furthermore, clodronate exhibits approximately 10-fold lower human bone binding affinity (Ki = 806 μM) compared to alendronate (Ki = 61 μM), directly translating into different dosing requirements and washout kinetics in experimental systems [2]. Procurement of a generic bisphosphonate without verifying the specific compound identity and formulation—particularly for specialized applications such as liposomal macrophage depletion—will yield irreproducible results and invalidate experimental conclusions.

Clodronate (CAS 10596-23-3): Quantitative Differential Evidence for Scientific Selection


Clodronate vs. Alendronate: 13.2-Fold Weaker Human Bone Binding Affinity Dictates Distinct Washout and Dosing Requirements

In competition binding assays using [(14)C]-alendronate and human bone powder, clodronate exhibited significantly weaker binding affinity with a Ki of 806 μM, compared to alendronate with a Ki of 61 μM [1]. This 13.2-fold lower affinity (P < 0.0001 vs. all other BPs tested) translated functionally into a 10-fold higher dosing requirement in in vitro bone resorption assays when bone was pretreated with bisphosphonate and subsequently washed prior to osteoclast addition. Under these washed conditions, alendronate retained full antiresorptive efficacy whereas clodronate required 10-fold higher concentrations to achieve equivalent inhibition [1].

Bone binding affinity Osteoclast resorption assay Bisphosphonate washout kinetics

Clodronate vs. Etidronate: Superior Ovariectomy-Induced Osteopenia Prevention with Wider Therapeutic Safety Margin

In a 12-week rat ovariectomy (OVX) model comparing clodronate and etidronate administered subcutaneously twice weekly, clodronate significantly restored suppressed lumbar bone mineral density (BMD) over the entire dose range tested (4–25 mg/kg), whereas etidronate restored BMD only at the lowest dose of 4 mg/kg [1]. Histomorphometric analysis of lumbar vertebrae revealed that etidronate increased osteoid area (OS/BS) to 175%–295% of baseline across all doses, indicating impaired mineralization, while clodronate did not increase osteoid area at any dose (OS/BS remained 38.1%–49.9%) [1]. The study concluded that clodronate demonstrated a wider safety margin than etidronate based on dose-response BMD recovery and mineralization parameters [1]. In a separate 2-month ovariectomy study, clodronate (5 mg/kg/3 days, i.p.) limited bone loss to 2.3% (not significantly different from controls), whereas etidronate (5 mg/kg/day, oral) resulted in 11.7% bone loss (P < 0.001 vs. clodronate) [2].

Osteopenia prevention Bone mineral density Histomorphometry Safety margin

Clodronate Liposomes: >95% Tumor-Associated Macrophage Depletion and Formulation Stability Superiority Over Competing Platforms

Clodronate-encapsulated liposomes (CLODROLIP formulation) achieve >95% depletion of tumor-associated macrophages (TAMs) in A673 rhabdomyosarcoma tumors in mice, as demonstrated by F4/80 immunohistochemical staining [1]. This formulation, consisting of clodronate encapsulated in small unilamellar liposomes (mean diameter 130–150 nm) with 18 ± 2 mg/mL encapsulated clodronate, maintains depletion activity after storage at –80°C for more than one year without loss of efficacy—a stability characteristic not shared by other clodronate-liposome formulations [1]. Free (non-encapsulated) clodronate has no macrophage-depleting effect in vivo, confirming that liposomal encapsulation is required for functional delivery [1]. In comparative studies, clodronate-encapsulated mannosylated liposomes effectively depleted M2 macrophages in normal liver and tumor microenvironment ex vivo compared to Clodrosome® and m-Clodrosome® platforms, which exhibit inconsistent size and therapeutic efficacy [2].

Macrophage depletion Liposomal formulation Tumor microenvironment Immunotherapy research

Clodronate vs. N-BPs: Distinct Mechanism Enables Antagonism-Free Combination and Unique Metabolite-Based Apoptosis

Clodronate is metabolized intracellularly to adenosine-5'-[β,γ-dichloromethylene]triphosphate (AppCCl2p), a non-hydrolyzable ATP analog that competitively inhibits mitochondrial ADP/ATP translocase, causing osteoclast apoptosis [1]. In contrast, nitrogen-containing bisphosphonates (alendronate, pamidronate, zoledronic acid) inhibit farnesyl pyrophosphate synthase (FPPS) and prevent protein prenylation [1]. Alendronate inhibits FPPS with an IC50 of 460 nM following 15-minute preincubation . This mechanistic divergence has practical consequences: the two bisphosphonate classes can antagonize each other when combined, as demonstrated in vitro where co-administration reduces overall antiresorptive efficacy [2]. Zoledronic acid was not metabolized into an intracellular ATP analog in vitro, whereas clodronate was, confirming that clodronate uniquely generates the AppCCl2p metabolite among clinically used bisphosphonates [3].

Mechanism of action Osteoclast apoptosis ATP analog ADP/ATP translocase

Clodronate vs. Zoledronic Acid: 10,000-Fold Potency Differential Enables Distinct Dosing and Toxicity Profiles

Clodronate has a relative antiresorptive potency of 10 (etidronate = 1), whereas zoledronic acid exhibits a relative potency of 10,000, representing a 1,000-fold difference in antiresorptive potency [1]. This potency differential translates directly into clinical dosing: clodronate requires high oral doses of 1,600–3,200 mg/day to achieve therapeutic effects due to <5% oral bioavailability, while zoledronic acid is administered at 4 mg intravenously every 3–4 weeks [2][3]. High-dose clodronate infusion (e.g., 1,500 mg) can cause severe renal toxicity unless infused slowly over many hours, whereas the small doses of newer N-BPs permit shorter infusion times without adverse renal effects [2]. In meta-analysis of cancer patients with bone metastasis, zoledronic acid demonstrated longer time to first skeletal-related event (SRE) (19.5 months) compared to clodronate (15–20 months, assumed 17.5 months), though clodronate offers a lower risk of osteonecrosis of the jaw (ONJ) and potentially reduced renal impairment compared to zoledronic acid (9.3% annual risk for zoledronic acid vs. value not stated but assumed lower for clodronate) [4].

Relative potency Dosing Renal safety Skeletal-related events

Clodronate (CAS 10596-23-3): Optimal Research and Procurement Application Scenarios Based on Quantitative Evidence


Macrophage Depletion Studies in Immunology and Oncology Research (Liposomal Formulation Required)

Clodronate liposomes represent the gold-standard tool for in vivo macrophage depletion, achieving >95% TAM depletion in tumor models when using validated formulations such as CLODROLIP [5]. Procurement must specify liposomal clodronate (not free clodronate, which has zero macrophage-depleting effect [5]) and should prioritize formulations with documented stability (≥1 year at –80°C without activity loss) and validated depletion efficacy. Mannosylated liposomal clodronate offers enhanced M2 macrophage targeting compared to standard Clodrosome® platforms [6].

Preclinical Ovariectomy-Induced Osteopenia Models Requiring Broad Therapeutic Window

For rat ovariectomy (OVX) models of postmenopausal bone loss, clodronate provides superior dose-response flexibility compared to etidronate. Clodronate restores BMD over the full 4–25 mg/kg dose range without inducing mineralization defects (osteoid area remains ≤49.9%), whereas etidronate is effective only at 4 mg/kg and causes 175–295% osteoid accumulation across all doses [5]. Researchers requiring consistent antiresorptive efficacy across variable dosing without mineralization impairment should select clodronate over etidronate.

Bisphosphonate Washout and Reversible Bone Binding Studies

Clodronate's 13.2-fold weaker human bone binding affinity (Ki = 806 μM) compared to alendronate (Ki = 61 μM) makes it the preferred bisphosphonate for experiments requiring reversible bone surface binding or rapid washout [5]. In washed bone resorption assays, clodronate requires 10-fold higher dosing to achieve efficacy equivalent to unwashed conditions, whereas alendronate retains full efficacy post-wash [5]. This property is critical for researchers studying bisphosphonate release kinetics or designing protocols with defined drug exposure windows.

Mechanistic Studies of ATP Analog-Mediated Osteoclast Apoptosis

Clodronate is the only clinically used bisphosphonate that is metabolized intracellularly to an ATP analog (AppCCl2p), which inhibits mitochondrial ADP/ATP translocase and induces osteoclast apoptosis [5][6]. Zoledronic acid, despite also inducing apoptosis, does not form this ATP analog [6]. Researchers investigating non-prenylation pathways of osteoclast inhibition or studying class-specific antagonism between N-BPs and non-N-BPs must use clodronate as the prototypical non-N-BP [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clodronate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.